![molecular formula C13H15BrN4O2 B2671336 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-57-9](/img/no-structure.png)

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

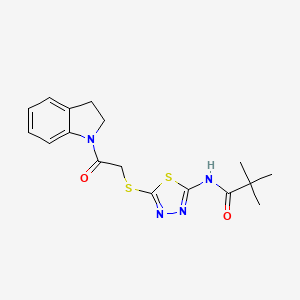

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BU-1, and it has gained attention due to its unique properties and potential applications in various fields of study. Additionally, this paper will list future directions for further research on BU-1.

科学的研究の応用

Synthesis and Derivative Formation

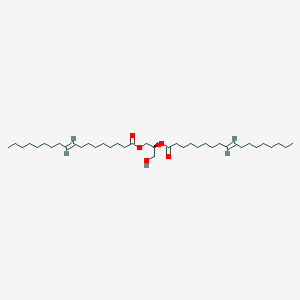

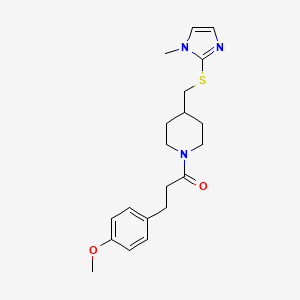

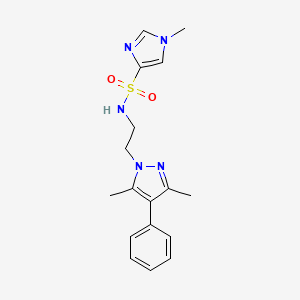

Synthesis of Heterocycles : The synthesis of derivatives like 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one involves intermediate compounds related to 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, demonstrating the chemical's utility in forming complex heterocyclic structures (Lin & Brown, 1989).

Formation of Amine Derivatives : The chemical is instrumental in the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, showcasing its role in generating amine derivatives (Zav’yalov & Zavozin, 1987).

Phthalimide Derivatives : It is used in creating N-(arylsulfonyloxy)phthalimides and subsequent derivatives through base-catalyzed Lossen and Beckmann rearrangements (Fahmy et al., 1977).

Chemical Reactions and Properties

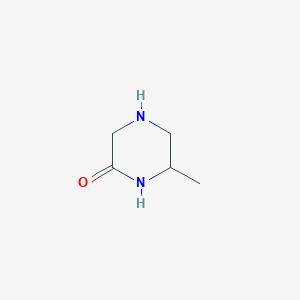

Study of Urea Derivatives : Research into the stereochemistry of thiourea and urea derivatives derived from this compound has contributed to a better understanding of saturated heterocycles and their chemical properties (Fülöp et al., 1985).

Anticancer Activity : Certain derivatives synthesized using this chemical have shown significant in vitro anticancer activities against various cancer cell lines, indicating its potential in medicinal chemistry (Saad & Moustafa, 2011).

Urea Coupling and Rearrangement : The compound plays a role in the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, demonstrating its versatility in stereochemical transformations (Clayden & Hennecke, 2008).

Molecular Modeling and Analysis

Urease Mechanism Modeling : It aids in modeling the mechanism of urease, an enzyme, by studying the interaction of urea with hydroxide-bridged dinuclear nickel complexes (Barrios & Lippard, 1999; 2000) (Barrios & Lippard, 2000).

Crystal Structure Analysis : The compound is used in crystallography to understand the structural details of molecules like metobromuron, providing insights into molecular interactions (Kang et al., 2015).

Thermodynamic Studies : It features in the study of interactions between urea and other molecules, helping in the understanding of thermodynamics and molecular recognition (Ivanov et al., 2006) (Gale, 2006).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves the reaction of 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate, followed by the addition of water to form the final product.", "Starting Materials": [ "3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine", "3-bromopropyl isocyanate", "Water" ], "Reaction": [ "Step 1: React 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate in anhydrous conditions to form 1-(3-bromopropyl)-3-(4-oxo-3H-phthalazin-1-yl)urea.", "Step 2: Add water to the reaction mixture and stir for several hours to form the final product, 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea.", "Step 3: Purify the product by recrystallization or column chromatography." ] } | |

CAS番号 |

899952-57-9 |

分子式 |

C13H15BrN4O2 |

分子量 |

339.193 |

IUPAC名 |

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |

InChI |

InChI=1S/C13H15BrN4O2/c14-6-3-7-15-13(20)16-8-11-9-4-1-2-5-10(9)12(19)18-17-11/h1-2,4-5H,3,6-8H2,(H,18,19)(H2,15,16,20) |

InChIキー |

GQQKOIJJMGJOJU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2671255.png)

![2,4-Dimethyl-6-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2671256.png)

![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)

![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)

![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)

![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2671274.png)